Cas no 2138352-79-9 (2-ethyl-7-methyl-1,2,4triazolo1,5-apyridine-5-carboxylic acid)
2-ethyl-7-methyl-1,2,4triazolo1,5-apyridine-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-ethyl-7-methyl-1,2,4triazolo1,5-apyridine-5-carboxylic acid
- 2-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid
- 2138352-79-9
- EN300-1104763
-
- Inchi: 1S/C10H11N3O2/c1-3-8-11-9-5-6(2)4-7(10(14)15)13(9)12-8/h4-5H,3H2,1-2H3,(H,14,15)
- InChI Key: ZSOMHQBGNHITCR-UHFFFAOYSA-N
- SMILES: OC(C1=CC(C)=CC2=NC(CC)=NN21)=O
Computed Properties
- Exact Mass: 205.085126602g/mol
- Monoisotopic Mass: 205.085126602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 67.5Ų
2-ethyl-7-methyl-1,2,4triazolo1,5-apyridine-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1104763-0.05g |
2-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid |
2138352-79-9 | 95% | 0.05g |
$624.0 | 2023-10-27 | |
| Enamine | EN300-1104763-0.1g |
2-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid |
2138352-79-9 | 95% | 0.1g |
$653.0 | 2023-10-27 | |
| Enamine | EN300-1104763-0.25g |
2-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid |
2138352-79-9 | 95% | 0.25g |
$683.0 | 2023-10-27 | |
| Enamine | EN300-1104763-0.5g |
2-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid |
2138352-79-9 | 95% | 0.5g |
$713.0 | 2023-10-27 | |
| Enamine | EN300-1104763-1.0g |
2-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid |
2138352-79-9 | 1g |
$743.0 | 2023-06-10 | ||
| Enamine | EN300-1104763-2.5g |
2-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid |
2138352-79-9 | 95% | 2.5g |
$1454.0 | 2023-10-27 | |
| Enamine | EN300-1104763-5.0g |
2-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid |
2138352-79-9 | 5g |
$2152.0 | 2023-06-10 | ||
| Enamine | EN300-1104763-10.0g |
2-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid |
2138352-79-9 | 10g |
$3191.0 | 2023-06-10 | ||
| Enamine | EN300-1104763-1g |
2-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid |
2138352-79-9 | 95% | 1g |
$743.0 | 2023-10-27 | |
| Enamine | EN300-1104763-5g |
2-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid |
2138352-79-9 | 95% | 5g |
$2152.0 | 2023-10-27 |
2-ethyl-7-methyl-1,2,4triazolo1,5-apyridine-5-carboxylic acid Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 2-ethyl-7-methyl-1,2,4triazolo1,5-apyridine-5-carboxylic acid
Introduction to 2-ethyl-7-methyl-1,2,4-triazolo[1,5-a]pyridine-5-carboxylic acid (CAS No. 2138352-79-9) in Modern Chemical and Pharmaceutical Research
2-Ethyl-7-methyl-1,2,4-triazolo[1,5-a]pyridine-5-carboxylic acid, identified by its CAS number 2138352-79-9, is a heterocyclic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the triazolopyridine class, a family of molecules known for their diverse applications in medicinal chemistry. The presence of multiple nitrogen atoms in its structure imparts a high degree of reactivity and versatility, making it a valuable scaffold for the development of novel therapeutic agents.
The structural framework of 2-ethyl-7-methyl-1,2,4-triazolo[1,5-a]pyridine-5-carboxylic acid consists of a fused triazole ring connected to a pyridine moiety. The ethyl and methyl substituents at the 2nd and 7th positions, respectively, contribute to the compound's overall stability and influence its electronic properties. The carboxylic acid group at the 5th position further enhances its functionality, allowing for various chemical modifications that can tailor its biological activity. This structural complexity makes it an attractive candidate for further exploration in drug discovery.
In recent years, there has been growing interest in heterocyclic compounds due to their prevalence in bioactive natural products and synthetic drugs. The triazolopyridine scaffold has been particularly studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent. Several derivatives of this class have shown promising results in preclinical studies, highlighting the importance of understanding the structural determinants that contribute to their biological activity. 2-Ethyl-7-methyl-1,2,4-triazolo[1,5-a]pyridine-5-carboxylic acid represents an advanced derivative with additional functional groups that could enhance its pharmacological properties.
One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in various diseases, including cancer. By inhibiting specific kinases, it may be possible to disrupt aberrant signaling pathways that contribute to disease progression. Preliminary studies have suggested that derivatives of triazolopyridine can interact with kinase domains effectively. The carboxylic acid group in 2-ethyl-7-methyl-1,2,4-triazolo[1,5-a]pyridine-5-carboxylic acid provides a site for further derivatization to optimize binding affinity and selectivity against target kinases.
Another area of interest is the compound's potential as an antiviral agent. Viruses rely on host cellular machinery for replication, and inhibiting viral enzymes or proteins can be an effective strategy for antiviral therapy. The unique structure of triazolopyridines allows them to mimic natural substrates or inhibitors of viral enzymes such as proteases or polymerases. Recent advances in computational chemistry have enabled researchers to predict the binding modes of these compounds with high precision. This has facilitated the design of more potent analogs with improved pharmacokinetic profiles.
The synthesis of 2-ethyl-7-methyl-1,2,4-triazolo[1,5-a]pyridine-5-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the formation of the triazole ring through cycloaddition reactions between organic azides and alkynes. Subsequent functionalization steps introduce the ethyl and methyl groups at appropriate positions. Finally, carboxylation at the 5th position is achieved using established methods such as oxidation or carboxylation reactions involving carbon dioxide under acidic conditions.
The chemical stability of this compound is another critical factor that influences its suitability for pharmaceutical applications. The presence of multiple nitrogen atoms makes it susceptible to certain degradation pathways under extreme conditions such as high temperatures or acidic environments. However, under controlled conditions typical of laboratory settings and pharmaceutical manufacturing processes, 2-ethyl-7-methyl-1,2,4-triazolo[1,5-a]pyridine-5-carboxylic acid CAS No.2138352-79-9 has demonstrated good stability, making it viable for further development.
In conclusion, 2-Ethyl-7-methyl-1,2,,4-triazolo[[1,5-a]]pyridine--5-carboxylic acid (CAS No.2138352-79-9))
is a promising heterocyclic compound with significant potential in pharmaceutical research.
Its unique structural features make it suitable for further exploration as a kinase inhibitor or antiviral agent.
Advances in synthetic chemistry and computational modeling are expected to accelerate the development
of novel derivatives with enhanced biological activity.
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